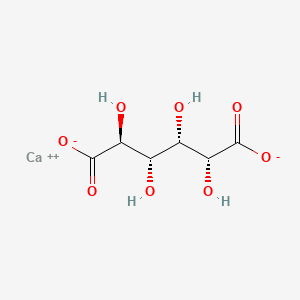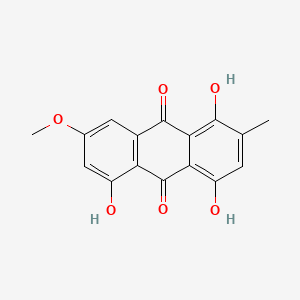
Erythroglaucin
Vue d'ensemble
Description
Erythroglaucin is a trihydroxyanthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 1, 4 and 5, a methoxy group at position 7 and a methyl group at position 2 . It has been isolated from Chaetomium globosum and other fungal species . It is also produced by the fungus Aspergillus pseudoglaucus .
Synthesis Analysis
A convenient synthesis of Erythroglaucin has been reported, which follows the suggested path of biogenesis. It involves nuclear oxidation of the corresponding benzoyl benzoic acid. This reaction and the following ring closure give very good yields of Erythroglaucin dimethyl ether .Molecular Structure Analysis
The molecular formula of Erythroglaucin is C16H12O6 . Its average mass is 300.263 Da and its monoisotopic mass is 300.063385 Da . The InChI string and SMILES notation are also available for further structural analysis .Physical And Chemical Properties Analysis
Erythroglaucin has a molecular formula of C16H12O6, an average mass of 300.26290, and a monoisotopic mass of 300.06339 . More detailed physical and chemical properties would require additional research.Applications De Recherche Scientifique
Erythroglaucin, as a derivative of erythromycin, has shown promise in treating infections caused by certain pathogens like Legionella, Campylobacter, and Chlamydia spp., with ongoing research into novel modifications to improve its therapeutic properties (Kirst & Sides, 1989).
It has been used as a prokinetic agent for improving gastric emptying in patients with gastroparesis, although there are concerns about medication interactions and cardiovascular complications (Berthet, Charpiat, & Mabrut, 2010).
Erythroglaucin has been effective in treating various infections such as skin and soft tissues infections, streptococcal pharyngitis, bronchitis, pneumonitis, diphtheria, carriers of pertussis, and in combination with a sulfonamide for otitis media (Washington & Wilson, 1985).
Its role as a microbial and clinical perspective after 30 years of clinical use shows its effectiveness against most gram-positive bacteria and some gram-negative bacteria (Washington & Wilson, 1985).
Erythroglaucin has been used in pediatric cases as a prokinetic agent, especially in gastrointestinal dysmotility-related issues in children, highlighting its versatility in different age groups (Curry, Lander, & Stringer, 2001).
The antibiotic has shown its capability to induce liver toxicity, serving as a model for drug-induced liver toxicity studies, which is crucial for understanding the safety profile of such compounds (Rawat et al., 2016).
Propriétés
IUPAC Name |
1,4,5-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-9(17)12-13(14(6)19)15(20)8-4-7(22-2)5-10(18)11(8)16(12)21/h3-5,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUONEBXXLQCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197215 | |
| Record name | Erythroglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476-57-3 | |
| Record name | Erythroglaucin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythroglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythroglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)

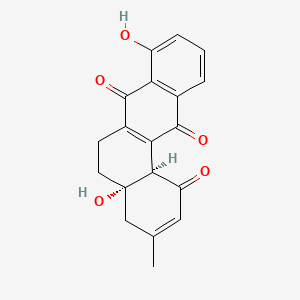
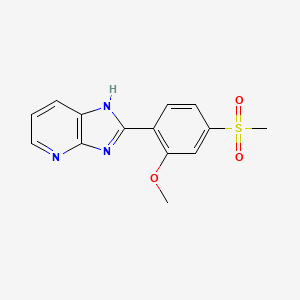
![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)


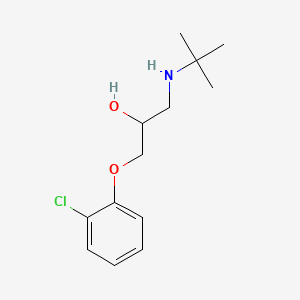
![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

